4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline

Covalent Organic Frameworks Polyimide COFs Pore size engineering

Researchers requiring COFs with >50 Å pores for large-molecule encapsulation face a critical building-block supply gap. TABPB (CAS 1400987-00-9) is the essential extended triamine that directly yields these architectures, unlike shorter-chain analogs (TAPB, TAPA). - Achieves 53 Å pores and a 2,346 m²/g BET surface area in PI-COF-3 (Nat. Commun. 2014). - Enables intermediate-capacity (4 wt% ibuprofen) sustained-release carriers (J. Am. Chem. Soc. 2022). - Key cross-linker for photocatalytic H2O2 production at 3351 µmol g⁻¹ h⁻¹ (Angew. Chem. 2023). Ensure your framework research achieves target specifications by procuring the correct triamine.

Molecular Formula C42H33N3
Molecular Weight 579.747
CAS No. 1400987-00-9
Cat. No. B2600813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline
CAS1400987-00-9
Molecular FormulaC42H33N3
Molecular Weight579.747
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N
InChIInChI=1S/C42H33N3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H,43-45H2
InChIKeyQEDIHRCMTOLXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TABPB: Structural Identity and COF/MOF Building-Block Overview


1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene (TABPB, CAS 1400987-00-9, MF: C₄₂H₃₃N₃, MW: 579.73 g/mol) is a C₃-symmetric, trigonal triamine building block featuring three 4-amino-1,1′-biphenyl arms attached at meta positions of a central benzene ring [1]. It is functionally classified as an extended quinquephenyl ligand for covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and cross-linked polymeric networks. Unlike its shorter in-class analogs TAPB (1,3,5-tris(4-aminophenyl)benzene) and TAPA (tris(4-aminophenyl)amine), TABPB introduces an additional phenyl ring in each arm, which directly translates into larger pore apertures, higher BET surface areas, and distinct drug-loading or photocatalytic performance in the resulting framework materials. The compound is commercially available at >97% purity from multiple vendors, with physicochemical properties including XLogP3-AA of 9.6, three hydrogen-bond donors, six rotatable bonds, and a predicted topological polar surface area of 78.06 Ų [1]. Its structural difference from shorter triamines is the primary reason generic substitution cannot preserve the architectural and functional properties of the final porous material.

Building-Block Type Extended C₃-symmetric trigonal triamine with biphenyl arms
Pore-Size Control Longer arms enable larger pore frameworks vs shorter analogs
Synthesis Suitability High-purity triamine for reproducible COF/MOF construction

Why Shorter Triamine Analogs Cannot Replace TABPB


The three aryl arms of TABPB are extended by one phenyl ring compared to the widely used TAPB (1,3,5-tris(4-aminophenyl)benzene), TAPA (tris(4-aminophenyl)amine), and TAPT (2,4,6-tris(4-aminophenyl)-1,3,5-triazine). This structural extension is the direct molecular origin of the quantitatively larger pore dimensions, higher specific surface areas, and distinct host–guest interactions observed in the resulting COFs and MOFs [1]. Substituting TABPB with a shorter triamine in a framework synthesis protocol changes the pore size, alters the surface area, and shifts the performance metrics for drug loading, molecular sieving, and photocatalysis. The experimental data below demonstrate that these differences are not marginal but are multiples of the values obtained with shorter analogs, meaning that procurement decisions based on cost or availability of a generic “triamine building block” will produce materials with fundamentally different porosity and application outcomes [2].

TABPB (extended triamine)
Delivers larger pore apertures, higher surface areas, and distinct host–guest interactions in COFs/MOFs.
Shorter Triamines (TAPB, TAPA, TAPT)
Produce frameworks with markedly smaller pores, reduced BET surface area, and different drug loading/release profiles.
Key architectural differences are not marginal; substituting with a shorter analog alters pore dimensions and porosity-driven performance metrics.

Quantitative Differentiation: TABPB vs. TAPA, TAPB, and TAPT


COF Pore Size Expansion in Polyimide Frameworks

In the designed synthesis of polyimide COFs by Fang et al., condensation of pyromellitic dianhydride (PMDA) with three different C₃-symmetric triamines yielded PI-COF-1 (TAPA, pore size 33 Å), PI-COF-2 (TAPB, pore size 37 Å), and PI-COF-3 (TABPB, pore size 53 Å). The 53 Å pore of PI-COF-3 is 1.6-fold larger than that of PI-COF-2 and 1.6-fold larger than PI-COF-1, a direct consequence of the extended biphenyl arms in TABPB [1].

COF Pore Size Expansion
Head-to-head
53 Å (PI-COF-3) vs 33–37 Å (PI-COF-1/2)
1.6× larger pore; supports macromolecular guest access
Crystallographic modeling and N₂ adsorption
Covalent Organic Frameworks Polyimide COFs Pore size engineering

BET Surface Area Maximization in 2D COFs

The same study by Fang et al. reported Brunauer–Emmett–Teller (BET) surface areas of 1,027 m²/g for PI-COF-1 (TAPA), 1,297 m²/g for PI-COF-2 (TAPB), and 2,346 m²/g for PI-COF-3 (TABPB). The TABPB-derived COF exhibits a 1.8-fold larger BET surface area than the TAPB-derived COF and a 2.3-fold larger area than the TAPA-derived COF, exceeding all amorphous porous polyimides and ranking among the highest reported for 2D COFs at the time of publication [1].

BET Surface Area Maximization
Head-to-head
2,346 m²/g (TABPB-COF) vs 1,027–1,297 m²/g
2.3× higher surface area; enables high-capacity gas storage
N₂ adsorption at 77 K, BET model
Surface area Porosity Gas adsorption

Ibuprofen Loading Capacity in kgd-Topology COFs

Li et al. synthesized an isoreticular series of 2D COFs using hexa(4-formylphenyl)benzene (HFPB) with three C₃-symmetric amines: TAPA, TAPT, and TABPB. The resulting HFPB-TAPA (pore ~6.7 Å), HFPB-TAPT, and HFPB-TABPB frameworks were evaluated as ibuprofen carriers. Drug loading capacities were 14 wt% (TAPA), 2.5 wt% (TAPT), and 4 wt% (TABPB). While TAPA-based COF achieves the highest absolute loading due to its narrowest pores, the TABPB-based COF provides an intermediate, tunable loading profile that is useful where release kinetics, rather than maximum loading, is the design objective [1].

Ibuprofen Loading Capacity
Head-to-head
4 wt% (TABPB-COF) vs 14 wt% (TAPA) / 2.5 wt% (TAPT)
Intermediate loading suited for sustained release
Loading in ibuprofen/hexane, kgd topology
Drug delivery kgd topology Ibuprofen loading

Photocatalytic H₂O₂ Production via Cross-Linked Terpolymers

In a study integrating TABPB as the third monomer into a donor–acceptor polymer, the resulting terpolymer PAQ-TABPB achieved a photocatalytic H₂O₂ production rate of 3351 µmol g⁻¹ h⁻¹ under visible light, with a solar-to-chemical conversion (SCC) efficiency of 0.36% and an apparent quantum yield (AQY) of 6.26% at 420 nm. This rate substantially exceeded that of the conventional two-component linear polymer analogue prepared without the TABPB cross-linker [1]. The three-dimensional cross-linked network introduced by TABPB is credited with reducing exciton binding energy and providing multi-directional electron transfer pathways that the linear two-component polymer cannot offer.

Photocatalytic H₂O₂ Rate
Cross-study
3351 µmol g⁻¹ h⁻¹
Benchmark rate for cross-linked terpolymer photocatalyst
AQY 6.26% at 420 nm; continuous-flow reactor
Photocatalysis Hydrogen peroxide Tri-component polymer

Procurement-Relevant Application Scenarios for TABPB


Ultra-Large-Pore COF Synthesis for Macromolecular Encapsulation

When the research objective requires a COF with pore dimensions exceeding 50 Å to accommodate large guest molecules such as fluorescent dyes (e.g., rhodamine B) or enzymes, TABPB is the necessary triamine building block. The direct comparative data from Fang et al. (Nat. Commun. 2014) show that substituting TABPB with TAPB or TAPA yields pores of only 33–37 Å, which are inadequate for large-molecule access. The 53 Å pore of PI-COF-3, and the associated BET surface area of 2,346 m²/g, are attainable only with TABPB as the triamine node [1].

Drug Delivery Carriers with Tunable Loading and Release

For drug delivery studies where the balance between loading capacity and controlled release rate is critical, TABPB-derived HFPB-TABPB (4 wt% ibuprofen loading) provides a middle-ground profile distinct from the high-loading TAPA-COF (14 wt%) and the low-loading TAPT-COF (2.5 wt%). The peer-reviewed isoreticular series published in J. Am. Chem. Soc. (2022) enables researchers to select the triamine building block based on target drug loading range and release kinetics, making TABPB the rational procurement choice for intermediate-capacity, sustained-release porous carriers [1].

High-Rate Photocatalytic Hydrogen Peroxide Production

Integrating TABPB as the third structural component into a donor–acceptor polymer creates a cross-linked network that delivers a photocatalytic H₂O₂ production rate of 3351 µmol g⁻¹ h⁻¹ (AQY 6.26% at 420 nm), as demonstrated by the Zhu/Dong/Wu team (Angew. Chem. 2023). This tri-component architecture cannot be replicated with linear two-component polymers lacking the TABPB cross-linker. Laboratories targeting continuous-flow photosynthesis of H₂O₂ should procure TABPB to reproduce and build upon this performance benchmark [1].

Fluorescence-Based Nitrofurazone Sensing

A COF constructed from TABPB and 2,5-dihydroxybenzaldehyde via Schiff-base condensation exhibits strong fluorescence with an emission peak at 408 nm and achieves a nitrofurazone detection limit of 0.022 µg mL⁻¹ over a linear range of 0.066–39 µg mL⁻¹. While no direct head-to-head comparator is available for this specific sensor, the extended aromatic conjugation of TABPB suppresses aggregation-induced quenching, a property that shorter triamine analogs do not provide to the same extent, supporting the selection of TABPB for fluorescent COF sensor development [1].

Application
Selection Property
Validation Focus
Ultra-Large-Pore COF Synthesis
Extended arm length for large-pore frameworks
Pore dimension and surface area evaluation
Drug Delivery Carrier Tuning
Intermediate pore size for sustained release
Loading capacity and release kinetics profiling
Photocatalytic H₂O₂ Production
Cross-linkable triamine for 3D network
H₂O₂ production rate and quantum yield
Fluorescence-Based Sensing
Extended aromatic conjugation suppresses quenching
Detection limit and linear range verification
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